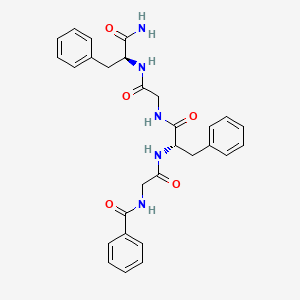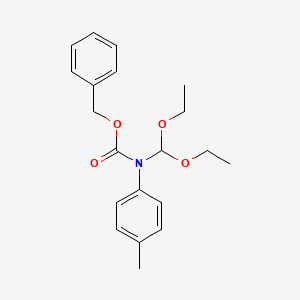
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chlorine atom, a methyl group, and a cyclic structure
Métodos De Preparación
The synthesis of 1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of phosphorus trichloride with a suitable precursor under controlled conditions. One common method involves the use of a methyl-substituted cyclohexanone as the starting material, which undergoes chlorination and subsequent cyclization to form the desired compound. Industrial production methods may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency.
Análisis De Reacciones Químicas
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-containing compounds.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced phosphorus species.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Pathways involved in its action include the inhibition of enzymes and disruption of cellular processes, depending on the specific derivative and application.
Comparación Con Compuestos Similares
1-Chloro-3-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with other organophosphorus compounds, such as:
Phosphine oxides: These compounds have similar phosphorus-oxygen bonds but differ in their oxidation state and reactivity.
Phosphonates: These compounds contain phosphorus-carbon bonds and are used in different applications, such as herbicides and flame retardants.
Phosphines: These compounds have phosphorus-hydrogen bonds and are commonly used as ligands in catalysis. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
63525-57-5 |
|---|---|
Fórmula molecular |
C5H8ClOP |
Peso molecular |
150.54 g/mol |
Nombre IUPAC |
1-chloro-3-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C5H8ClOP/c1-5-2-3-8(6,7)4-5/h2-3,5H,4H2,1H3 |
Clave InChI |
LEXFWACSKCKBHN-UHFFFAOYSA-N |
SMILES canónico |
CC1CP(=O)(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)






![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)


![Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate](/img/structure/B14497347.png)
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
